molecular formula C13H19N3O5S B13350860 2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone

Cat. No.: B13350860
M. Wt: 329.37 g/mol
InChI Key: JIQKUIPSONOOFC-UHFFFAOYSA-N
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Description

2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a hydroxy-methylpyridinyl group and a methylsulfonyl-piperazinyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors One common synthetic route involves the reaction of 4-hydroxy-6-methylpyridine with an appropriate alkylating agent to introduce the ethanone moietyThe final step involves the sulfonation of the piperazinyl group to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the ethanone moiety results in alcohols .

Scientific Research Applications

2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy-methylpyridinyl group may interact with enzymes or receptors, modulating their activity. The piperazinyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone: Shares a similar core structure but differs in the substitution pattern.

    4-Hydroxy-2-quinolones: Contains a hydroxy group and a quinolone moiety, showing different reactivity and applications.

Uniqueness

2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C13H19N3O5S

Molecular Weight

329.37 g/mol

IUPAC Name

2-methyl-5-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-1H-pyridin-4-one

InChI

InChI=1S/C13H19N3O5S/c1-10-7-11(17)12(8-14-10)21-9-13(18)15-3-5-16(6-4-15)22(2,19)20/h7-8H,3-6,9H2,1-2H3,(H,14,17)

InChI Key

JIQKUIPSONOOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CN1)OCC(=O)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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